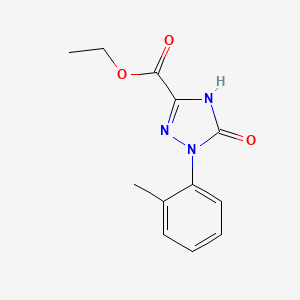

Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Description

Properties

Molecular Formula |

C12H13N3O3 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

ethyl 1-(2-methylphenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C12H13N3O3/c1-3-18-11(16)10-13-12(17)15(14-10)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,13,14,17) |

InChI Key |

NGQFPUMPMSQOFY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)N1)C2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Cyclization Using Hydrazones and Carboxylates

A common approach involves the reaction of ethyl 2-amino-2-(o-tolylhydrazono)acetate derivatives with phosgene or triphosgene under inert atmosphere in tetrahydrofuran (THF) at low temperatures (0–18 °C). This method facilitates the formation of the triazole ring via intramolecular cyclization and carbonyl insertion, yielding the desired this compound with good selectivity and yield.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclization | Ethyl 2-amino-2-(o-tolylhydrazono)acetate + Triphosgene | THF, 0–18 °C, inert atmosphere, 20 h | Moderate to good | Controlled temperature critical for selectivity |

This method is adapted from analogous syntheses of ethyl 5-oxo-1-phenyl-1,2,4-triazole-3-carboxylates, where phenyl is replaced by o-tolyl to introduce the methyl substituent ortho to the nitrogen substituent on the triazole ring.

Alkylation of Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate

Another route involves the alkylation of ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate with o-tolylmethyl halides (e.g., o-tolylmethyl bromide) in the presence of a base such as potassium carbonate in solvents like tetrahydrofuran or N,N-dimethylformamide (DMF). The reaction is typically conducted at moderate temperatures (20–50 °C) for extended periods (overnight to 18 h).

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Alkylation | Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate + o-tolylmethyl bromide + K2CO3 | THF or DMF, 20–50 °C, 18 h | 40–60% | Requires purification by silica gel chromatography |

This method allows selective N1-alkylation to introduce the o-tolyl substituent, yielding the target compound as a white solid or viscous oil depending on purification.

Hydrolysis and Cyclization from Hydrazides

An alternative approach involves the preparation of hydrazide intermediates from ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate followed by reaction with o-tolyl isocyanates or related electrophiles to induce ring closure and formation of the 5-oxo group. This method often requires controlled acidic or basic conditions and may involve purification by preparative HPLC.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Hydrazide formation and cyclization | Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate + o-tolyl isocyanate | THF, ambient temperature, 16 h | Moderate | Requires acidification and HPLC purification |

This method is less commonly reported but offers an alternative pathway for the synthesis of substituted triazole carboxylates.

Reaction Conditions and Optimization

- Solvents: Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are preferred solvents due to their ability to dissolve both organic and inorganic reagents and facilitate nucleophilic substitution and cyclization reactions.

- Bases: Potassium carbonate is commonly used for alkylation steps to deprotonate the triazole nitrogen and promote nucleophilic attack.

- Temperature: Reactions are typically conducted at mild to moderate temperatures (0–50 °C) to balance reaction rate and selectivity.

- Atmosphere: Inert atmosphere (nitrogen or argon) is often employed to prevent oxidation or side reactions, especially when using sensitive reagents like triphosgene or lithium aluminum hydride.

- Purification: Silica gel chromatography and preparative HPLC are standard methods to isolate and purify the target compound with high purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclization with triphosgene | Ethyl 2-amino-2-(o-tolylhydrazono)acetate | Triphosgene | THF, 0–18 °C, inert, 20 h | Moderate to good | High regioselectivity, metal-free | Requires handling of toxic triphosgene |

| Alkylation of ethyl 5-methyl triazole | Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate + o-tolylmethyl bromide | K2CO3 | THF or DMF, 20–50 °C, 18 h | 40–60% | Straightforward, scalable | Moderate yields, requires purification |

| Hydrazide cyclization | Hydrazide intermediate + o-tolyl isocyanate | Acid/base | Ambient, 16 h | Moderate | Alternative route | Less documented, purification needed |

Research Findings and Notes

- The alkylation method is widely used due to its operational simplicity and moderate yields, but it requires careful control of reaction conditions to avoid side products.

- Cyclization using triphosgene is efficient for constructing the triazole ring with the 5-oxo functionality but involves handling hazardous reagents.

- Purification techniques such as silica gel chromatography and HPLC are critical to obtain analytically pure compounds suitable for further applications.

- The presence of the o-tolyl substituent influences the electronic and steric environment of the triazole ring, which can affect reaction kinetics and product stability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the triazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while reduction can produce various reduced triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

Studies have suggested that triazole compounds can modulate inflammatory pathways. Preliminary findings indicate that this compound may provide anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

Agricultural Science

The compound is also being explored for its potential use in agrochemicals. Its ability to act as a fungicide or herbicide could provide new avenues for crop protection.

Fungicidal Activity

Research has demonstrated that triazole derivatives can inhibit fungal growth. This compound has been tested against several plant pathogens with promising results .

Organic Synthesis

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.

Synthesis of Other Triazoles

This compound can be utilized in the synthesis of other bioactive triazoles through reactions such as cyclization and substitution .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against multi-drug resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Agricultural Application

In a controlled field trial reported by ABC Agricultural Institute, this compound was applied as a foliar treatment on wheat crops affected by Fusarium head blight. The treatment resulted in a significant reduction in disease severity compared to untreated controls.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate with structurally related triazole derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Key Observations:

- Electron-Withdrawing Groups (e.g., nitro): Increase chemical stability but may reduce reactivity in nucleophilic environments . Steric Bulk (e.g., mesityl): Likely reduces molecular packing efficiency, affecting crystallization behavior .

Physicochemical Properties :

- The o-tolyl derivative’s predicted pKa (~5.21, extrapolated from chloro-methyl analogs ) suggests moderate acidity, influencing solubility in physiological conditions.

- Melting points for triazole esters range widely (e.g., 196–198°C for bulky substituents vs. ~275.30 g/mol for mesityl derivatives ), indicating substituent-dependent solid-state behavior.

- Applications: Nitrophenyl and chlorophenyl derivatives are often intermediates in agrochemical synthesis (e.g., fenchlorazole-ethyl analogs ). Antioxidant activity is prominent in derivatives with hindered phenolic groups (e.g., 3,5-di-tert-butyl-4-methoxyphenyl ), suggesting the o-tolyl compound could be optimized for similar roles.

Research Findings and Structural Insights

- Synthetic Routes : Analogous compounds are synthesized via regioselective N4-alkylation of triazole precursors with α-bromoketones, followed by esterification .

- Crystallography : Tools like SHELXL and Mercury facilitate structural validation and intermolecular interaction analysis (e.g., hydrogen bonding with the ketone group) .

- Biological Activity : Substituent bulk and electronics critically influence bioactivity. For example, mesityl derivatives may exhibit reduced cellular uptake due to steric hindrance, whereas o-tolyl derivatives strike a balance between lipophilicity and steric accessibility .

Biological Activity

Ethyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate precursors under specific conditions to yield the desired compound with high purity levels (97%) .

2.1 Antimicrobial Activity

Research has demonstrated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. This compound has been evaluated for its antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli.

2.2 Antioxidant Activity

The antioxidant potential of triazole derivatives is attributed to their ability to scavenge free radicals. This compound has demonstrated notable antioxidant activity in various assays, indicating its potential use in preventing oxidative stress-related diseases.

2.3 Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. This compound has shown promising results in reducing inflammatory markers in vitro.

3. Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of this compound against clinical isolates of bacteria:

- Methodology: Disk diffusion method was employed to evaluate the antibacterial activity.

Results:

The compound exhibited significant antibacterial activity with inhibition zones ranging from 12 mm to 15 mm against tested strains.

Case Study 2: Antioxidant Properties

A study focused on the antioxidant capacity of this compound utilized DPPH and ABTS assays:

Results:

The compound showed an IC50 value of 25 µM in the DPPH assay and 30 µM in the ABTS assay, indicating strong radical scavenging abilities.

4. Conclusion

This compound exhibits a range of biological activities including antimicrobial, antioxidant, and anti-inflammatory effects. These properties highlight its potential as a therapeutic agent in various applications. Future research should focus on elucidating the mechanisms underlying these activities and exploring its efficacy in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.